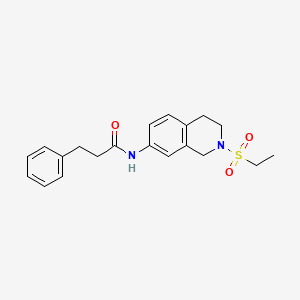
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide, also known as ESI-09, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. ESI-09 has been found to inhibit the activity of RAC1, a protein that plays a crucial role in cell signaling pathways.
科学的研究の応用
PNMT Inhibition and Selectivity
A key application area for compounds similar to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is in the inhibition of Phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine synthesis. Research has found that certain tetrahydroisoquinolines exhibit high PNMT inhibitory potency and selectivity, potentially impacting treatments for conditions related to epinephrine imbalances (Grunewald, Romero, & Criscione, 2005). Additionally, studies on isosteric sulfonamides of these compounds have provided insights into molecular interactions beneficial for PNMT inhibition (Grunewald et al., 2006).
Synthesis and Structural Studies
Advances in the synthesis of tetrahydroisoquinoline derivatives, such as those using Pummerer-type cyclization, have implications for the production of medically relevant compounds. These synthetic approaches can impact the efficiency and scalability of producing complex molecules (Saitoh et al., 2001). Furthermore, the development of histone deacetylase inhibitors based on tetrahydroquinoline structures for cancer treatment research demonstrates the therapeutic potential of these compounds (Liu et al., 2015).
Enantioselective Reactions
Enantioselective reactions involving tetrahydroisoquinolines, such as the asymmetric Pictet-Spengler reaction, have significance in creating specific chiral compounds. This aspect is crucial in pharmaceutical research, where the chirality of a drug can influence its efficacy and safety (Mons et al., 2014).
Protein Kinase Inhibition
Research into the inhibition of protein kinases by isoquinoline derivatives like this compound has potential therapeutic implications, especially in oncology. Studies on similar compounds have shown effects on tumor progression and metastasis (Blaya et al., 1998).
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-13-12-17-9-10-19(14-18(17)15-22)21-20(23)11-8-16-6-4-3-5-7-16/h3-7,9-10,14H,2,8,11-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOREVKRXVMCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2471891.png)
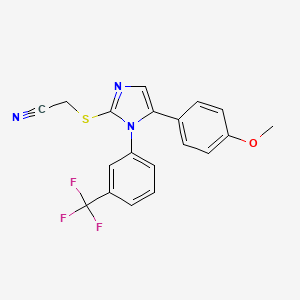
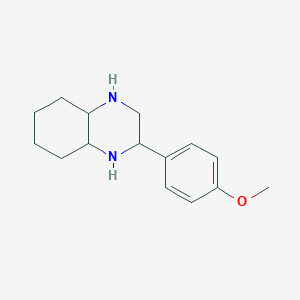
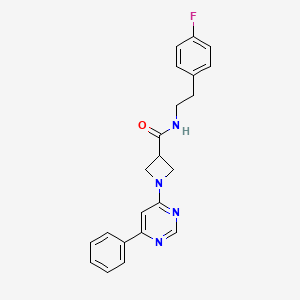
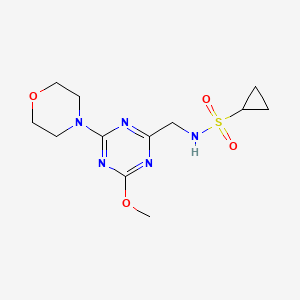
![1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2471902.png)
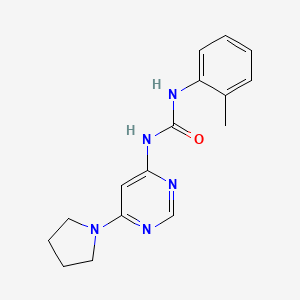
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide](/img/structure/B2471904.png)
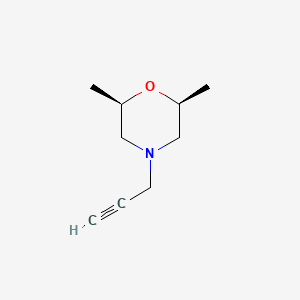
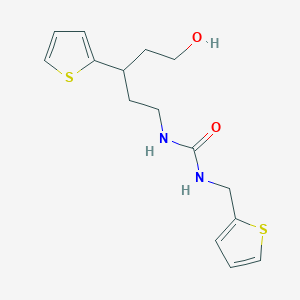
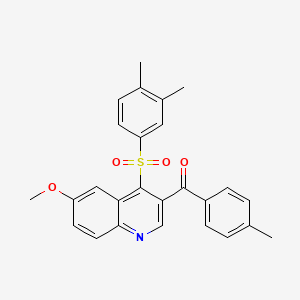
![Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI)](/img/structure/B2471910.png)
![2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2471911.png)